Bis(trimethylsilyl)carbodiimid

Übersicht

Beschreibung

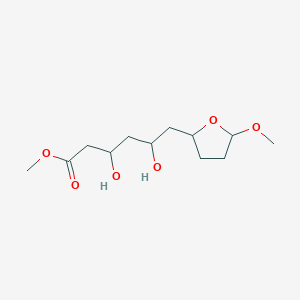

Bis(trimethylsilyl)carbodiimide is an organosilicon compound with the molecular formula C₇H₁₈N₂Si₂. It is a colorless liquid that is sensitive to moisture and air. This compound is widely used in organic synthesis due to its unique reactivity and stability.

Wissenschaftliche Forschungsanwendungen

Bis(trimethylsilyl)carbodiimide has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Bis(trimethylsilyl)carbodiimide is a derivative of amines . It primarily targets amines in biochemical reactions .

Mode of Action

The compound interacts with its targets (amines) through a process known as guanylation . This interaction results in the formation of guanidines , which are important in various biochemical processes.

Result of Action

The primary result of the action of Bis(trimethylsilyl)carbodiimide is the formation of guanidines . Guanidines are involved in a variety of biological processes, including the regulation of insulin secretion, neurotransmission, and cellular signaling.

Biochemische Analyse

Molecular Mechanism

It is known to be a highly reactive compound , which suggests it may interact with various biomolecules. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been well-documented.

Temporal Effects in Laboratory Settings

It is known to be moisture sensitive , suggesting that it may degrade in the presence of water. Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)carbodiimide can be synthesized through the reaction of trimethylsilyl cyanide with cyanamide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the synthesis of bis(trimethylsilyl)carbodiimide involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(trimethylsilyl)carbodiimide undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with electrophiles.

Polymerization Reactions: It can be used in the synthesis of polymers through polycondensation reactions.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols.

Electrophiles: Such as alkyl halides and acyl chlorides.

Catalysts: Often used to enhance reaction rates, including Lewis acids and bases.

Major Products: The major products formed from these reactions include substituted carbodiimides, silylurethanes, and various polymeric materials .

Vergleich Mit ähnlichen Verbindungen

- Trimethylsilyl cyanide

- Trimethylsilyl azide

- Trimethylsilyl acetylene

Comparison: Bis(trimethylsilyl)carbodiimide is unique due to its dual reactivity as both a nucleophile and electrophile, which is not commonly observed in similar compounds. Additionally, its stability and ease of handling make it a preferred reagent in many synthetic applications .

Eigenschaften

InChI |

InChI=1S/C7H18N2Si2/c1-10(2,3)8-7-9-11(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVMTHKYDGMXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

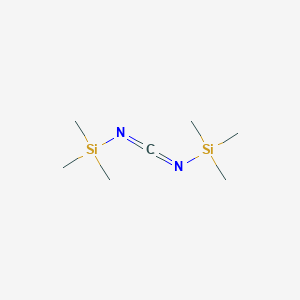

C[Si](C)(C)N=C=N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061379 | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-70-0 | |

| Record name | Bis(trimethylsilyl)carbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, N,N'-methanetetraylbis(1,1,1-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,N'-methanetetraylbis[1,1,1-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methanetetraylbis[1,1,1-trimethylsilylamine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bis(trimethylsilyl)carbodiimide?

A1: Bis(trimethylsilyl)carbodiimide has the molecular formula C8H22N2Si2 and a molecular weight of 202.43 g/mol.

Q2: How does Bis(trimethylsilyl)carbodiimide interact with metal chlorides?

A2: BTSC readily reacts with various metal chlorides, such as aluminum trichloride (AlCl3) and titanium tetrachloride (TiCl4), through a substitution reaction. This leads to the formation of metal-carbodiimide complexes, which can serve as precursors for metal nitride ceramics. [, , ]

Q3: Can Bis(trimethylsilyl)carbodiimide undergo insertion reactions?

A3: Yes, BTSC can insert into metal-carbon bonds, as demonstrated by its reaction with zirconaaziridines. This insertion reaction proceeds with the elimination of tetrahydrofuran (THF) and results in the formation of α-amino amidines. []

Q4: Does Bis(trimethylsilyl)carbodiimide exist in isomeric forms?

A4: While BTSC predominantly exists in its carbodiimide form (Me3Si–N=C=N–SiMe3), it can also exist in a cyanamide form (Me3Si)2N–C≡N. This isomerism allows for the formation of different types of metal complexes depending on the reaction conditions. []

Q5: How is Bis(trimethylsilyl)carbodiimide used in the synthesis of silicon-based ceramics?

A5: BTSC is a key precursor in the non-oxide sol-gel synthesis of silicon carbonitride (SiCN) ceramics. It reacts with chlorosilanes, such as methyltrichlorosilane or silicon tetrachloride, to form polymeric silylcarbodiimides. Upon pyrolysis, these polymers transform into SiCN ceramics with tailored properties depending on the processing conditions. [, , , ]

Q6: Can Bis(trimethylsilyl)carbodiimide be used to synthesize ceramics other than SiCN?

A6: Yes, BTSC has been successfully employed in the synthesis of other non-oxide ceramics, including aluminum nitride (AlN), titanium carbonitride (TiCN), and iron carbide/nitride. These materials are often prepared through a similar sol-gel process involving the reaction of BTSC with the corresponding metal chlorides followed by pyrolysis. [, , ]

Q7: What role does Bis(trimethylsilyl)carbodiimide play in the formation of porous Si/C/N materials?

A7: Cyclic silylcarbodiimides, synthesized from BTSC and diorganodichlorosilanes, serve as precursors for porous Si/C/N materials. The pore structure and properties of these materials can be tuned by varying the substituents on the silicon atom and the pyrolysis conditions. []

Q8: How does the presence of Bis(trimethylsilyl)carbodiimide affect the properties of lithium-rich layered oxide cathodes in batteries?

A8: Even in trace amounts, BTSC can act as an electrolyte additive that significantly enhances the cycling stability of lithium-rich layered oxide cathodes. This improvement stems from the formation of a protective film on the cathode surface and the elimination of detrimental hydrogen fluoride through strong coordination. []

Q9: Does Bis(trimethylsilyl)carbodiimide exhibit any catalytic properties?

A9: While not a catalyst itself, BTSC serves as a crucial reagent in the synthesis of catalytically relevant ligands. For instance, its reaction with dichlorofluorophosphine yields an unstable intermediate that further decomposes to form a difluorophosphine, a precursor to fluorophosphorane catalysts. []

Q10: Are there any examples of Bis(trimethylsilyl)carbodiimide being used in organic synthesis?

A10: Yes, BTSC is utilized in various organic reactions, including the synthesis of N-cyano derivatives of azafulvenes, heterocyclic analogues of benzo-TCNQ, and thiophene-fused DCNQI and TCNQ-type acceptors. These compounds often find applications in materials science, particularly in the development of organic conductors and semiconductors. [, , ]

Q11: How can the stability of Bis(trimethylsilyl)carbodiimide be enhanced?

A12: Storage under an inert atmosphere and the use of dry solvents are essential for maintaining the stability of BTSC. []

Q12: Have computational methods been employed to study Bis(trimethylsilyl)carbodiimide and its derivatives?

A13: Yes, DFT calculations have been employed to investigate the relative stabilities of cyclic silylcarbodiimides and their isomeric cyanamides, providing insights into their preferred structures and reactivities. [] Quantum mechanical calculations have also been used to understand the vibrational modes of metal-nitrogen, metal-carbon, and nitrogen-carbon bonds in poly(titaniumcarbodiimides) derived from BTSC. []

Q13: How does modifying the structure of Bis(trimethylsilyl)carbodiimide affect its reactivity?

A14: Replacing the trimethylsilyl groups with bulkier substituents, such as tert-butyl or phenyl groups, can significantly influence the reactivity of the carbodiimide. For instance, increasing steric hindrance around the carbodiimide moiety can hinder its insertion into metal-carbon bonds. [, ]

Q14: What analytical techniques are commonly used to characterize Bis(trimethylsilyl)carbodiimide and its derivatives?

A15: Various spectroscopic techniques are employed to characterize BTSC and its derivatives, including Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 15N, 29Si), and X-ray diffraction (XRD). [, , , , , ] Thermal analysis techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) are crucial for studying the pyrolysis behavior of BTSC-derived polymers. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

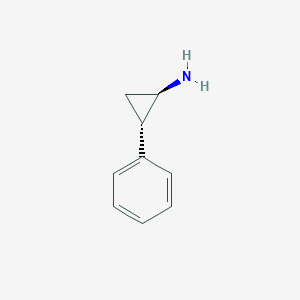

![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)